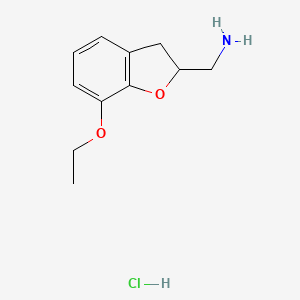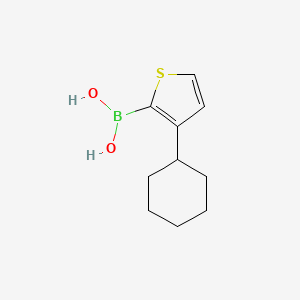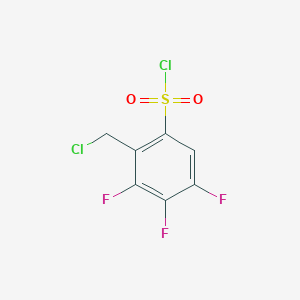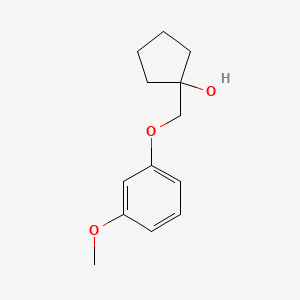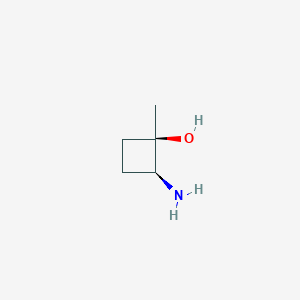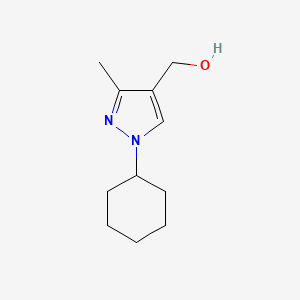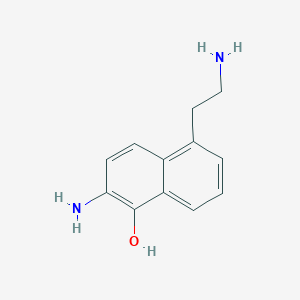![molecular formula C12H22N2O2 B13342545 1-(4-Hydroxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13342545.png)
1-(4-Hydroxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as bipiperidines. These compounds are characterized by the presence of two piperidine rings connected by a single bond. The specific structure of 1-(4-Hydroxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one includes a hydroxy group attached to one of the piperidine rings and an ethanone group attached to the other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-1,4’-bipiperidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Hydroxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often isolated using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
1-(4-Hydroxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethanone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Hydroxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)ethan-1-one: Similar structure but with a phenyl ring instead of a bipiperidine ring.
1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one: Contains a methoxy group in addition to the hydroxy group.
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one: Similar structure with a methoxy group on the phenyl ring.
The uniqueness of 1-(4-Hydroxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one lies in its bipiperidine structure, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-[4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H22N2O2/c1-10(15)13-6-2-11(3-7-13)14-8-4-12(16)5-9-14/h11-12,16H,2-9H2,1H3 |
InChI Key |
MZTJDPVEVMZTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


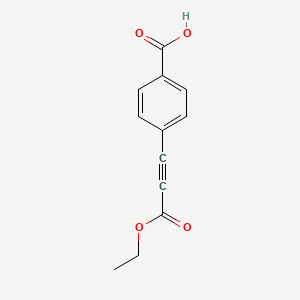

![tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate](/img/structure/B13342482.png)
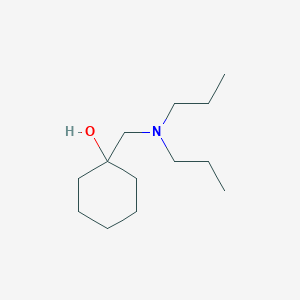

![7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B13342490.png)
